

# An In-depth Technical Guide to 2-Formyl-1-trityl-aziridine

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## Compound of Interest

Compound Name: 2-Formyl-1-trityl-aziridine

Cat. No.: B599824

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **2-Formyl-1-trityl-aziridine**, a key building block in organic synthesis and drug discovery. The information is tailored for researchers, scientists, and professionals in the field of drug development.

## Core Molecular Data

**2-Formyl-1-trityl-aziridine** is a substituted aziridine, which is a three-membered heterocyclic organic compound containing a nitrogen atom. The presence of the bulky trityl group on the nitrogen atom and a formyl group at the C-2 position makes it a valuable intermediate for various chemical transformations.

Property	Value
Molecular Formula	C <sub>22</sub> H <sub>19</sub> NO <a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	313.15 g/mol <a href="#">[1]</a>
CAS Number	173277-15-1 <a href="#">[1]</a> <a href="#">[2]</a>
Purity	Typically ≥97% <a href="#">[1]</a> <a href="#">[2]</a>

## Synthesis and Reactivity

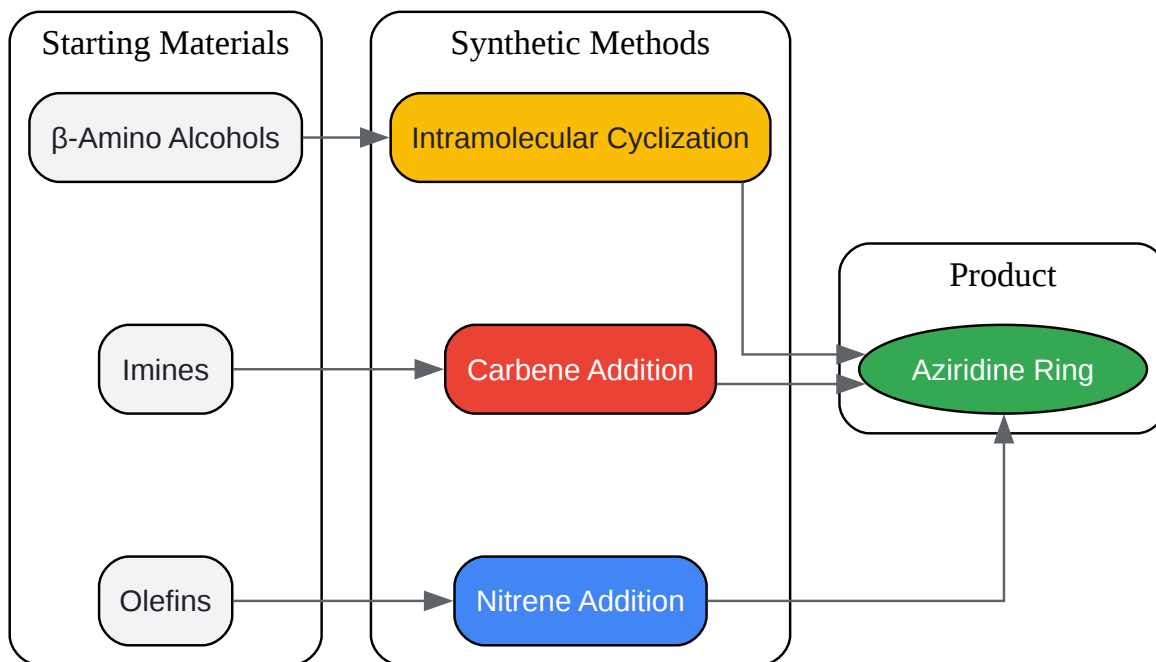
The synthesis of aziridines can be broadly categorized into three main strategies: nitrene addition to olefins, carbene addition to imines, and intramolecular cyclization.<sup>[3]</sup> These methods provide access to a wide range of structurally diverse aziridines.

## General Synthetic Approaches for Aziridines

While a specific, detailed experimental protocol for the synthesis of **2-Formyl-1-trityl-aziridine** was not found in the provided search results, a general overview of synthetic strategies for this class of compounds is presented below. The synthesis of chiral aziridines, in particular, is of significant interest due to their utility in asymmetric synthesis.<sup>[4][5]</sup>

1. **Nitrene Addition to Olefins:** This method involves the reaction of a nitrene or a nitrene equivalent with an alkene. The reaction can be mediated by transition metal catalysts to control stereoselectivity.<sup>[6]</sup>
2. **Carbene Addition to Imines:** This approach involves the reaction of a carbene or a carbene equivalent with an imine. This method is particularly useful for the synthesis of cis-aziridines.<sup>[7]</sup>
3. **Intramolecular Cyclization:** This is a common and efficient method for aziridine synthesis, often referred to as the Wenker synthesis. It involves the cyclization of  $\beta$ -amino alcohols or their derivatives.<sup>[8]</sup>

Below is a generalized workflow for the synthesis of aziridines.



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A generalized workflow for the synthesis of aziridines.

## Reactivity and Applications in Drug Development

The high ring strain of the aziridine ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions with a variety of nucleophiles.[5] This reactivity is the cornerstone of their utility in organic synthesis, allowing for the stereoselective introduction of nitrogen-containing functionalities.

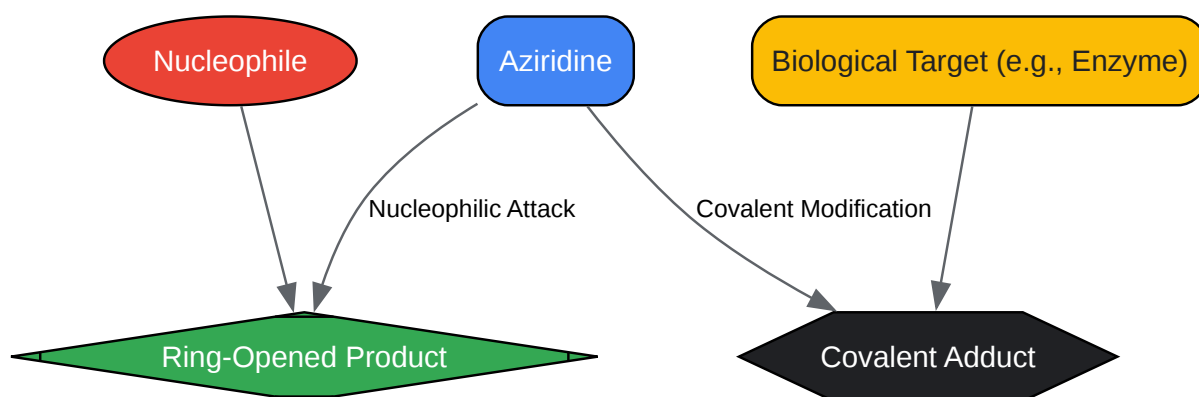
The trityl group in **2-Formyl-1-trityl-aziridine** serves as a bulky protecting group for the nitrogen atom, influencing the regioselectivity of ring-opening reactions. The formyl group provides a handle for further synthetic modifications, such as oxidation, reduction, or condensation reactions.

## Role in Medicinal Chemistry

Aziridine-containing molecules have shown a broad spectrum of biological activities, including antitumor, antimicrobial, and antibacterial effects.[5] They can act as covalent inhibitors by

reacting with nucleophilic residues in biological targets.[3] The incorporation of an aziridine moiety into a drug candidate can significantly enhance its pharmacological activity.[3]

The general reactivity of the aziridine ring is depicted in the following signaling pathway diagram.



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General reactivity pathway of an aziridine with a nucleophile.

## Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of **2-Formyl-1-trityl-aziridine** are highly specific and would typically be found in peer-reviewed scientific literature or detailed chemical synthesis databases. The search results did not provide specific step-by-step protocols for this particular compound. However, general procedures for aziridination reactions often involve the careful control of reaction conditions such as temperature, solvent, and catalyst loading to achieve high yields and stereoselectivity. Researchers are advised to consult specialized chemical literature for detailed experimental procedures.

## Conclusion

**2-Formyl-1-trityl-aziridine** is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a strained aziridine ring, a bulky protecting group, and a reactive formyl group allows for a wide range of chemical transformations. The general principles of aziridine synthesis and reactivity provide a framework for its application in the development of novel therapeutic agents. Further research

into the specific reactions and biological activities of this compound is warranted to fully explore its potential.

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